molecular formula C19H26BrNO4 B3547567 ethyl 1-[(2-bromo-4-isopropylphenoxy)acetyl]-4-piperidinecarboxylate

ethyl 1-[(2-bromo-4-isopropylphenoxy)acetyl]-4-piperidinecarboxylate

Cat. No.: B3547567
M. Wt: 412.3 g/mol
InChI Key: FXVUZBAVWKCEGU-UHFFFAOYSA-N
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Description

The compound “ethyl 1-[(2-bromo-4-isopropylphenoxy)acetyl]-4-piperidinecarboxylate” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The molecule also contains an ester functional group, which could make it a candidate for certain types of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The presence of the bromine atom would add to the molecular weight of the compound .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. The bromine atom could be involved in nucleophilic substitution reactions . The ester group could undergo hydrolysis, transesterification, or other reactions common to esters .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target. The compound could potentially interact with biological systems through the piperidine ring or the ester group .

Safety and Hazards

As with any chemical compound, handling “ethyl 1-[(2-bromo-4-isopropylphenoxy)acetyl]-4-piperidinecarboxylate” would require proper safety precautions. The specific hazards would depend on various factors including its reactivity and the nature of its degradation products .

Future Directions

The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as its activity in biological systems. It could potentially be explored for use in pharmaceuticals, given the presence of the piperidine ring, a common feature in many drugs .

Properties

IUPAC Name

ethyl 1-[2-(2-bromo-4-propan-2-ylphenoxy)acetyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26BrNO4/c1-4-24-19(23)14-7-9-21(10-8-14)18(22)12-25-17-6-5-15(13(2)3)11-16(17)20/h5-6,11,13-14H,4,7-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVUZBAVWKCEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)COC2=C(C=C(C=C2)C(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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